molecular formula C10H7ClN2 B1592023 2-(6-chloro-1H-indol-3-yl)acetonitrile CAS No. 61220-58-4

2-(6-chloro-1H-indol-3-yl)acetonitrile

Cat. No.: B1592023
CAS No.: 61220-58-4
M. Wt: 190.63 g/mol
InChI Key: RWEBGNJFKXWENX-UHFFFAOYSA-N
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Description

2-(6-Chloro-1H-indol-3-yl)acetonitrile is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-chloro-1H-indol-3-yl)acetonitrile typically involves the reaction of 6-chloroindole with chloroacetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of catalysts and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Chloro-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:

  • Oxidation: The nitrile group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The chlorine atom at the 6-position can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: 2-(6-Chloro-1H-indol-3-yl)acetic acid

  • Reduction: 2-(6-Chloro-1H-indol-3-yl)ethylamine

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-(6-Chloro-1H-indol-3-yl)acetonitrile has several applications in scientific research:

  • Chemistry: It serves as a precursor for the synthesis of various indole derivatives, which are important in organic synthesis.

  • Biology: Indole derivatives are known for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: The compound and its derivatives are being studied for their potential therapeutic effects in treating various diseases.

  • Industry: It is used in the development of new drugs and as a building block in the synthesis of complex molecules.

Mechanism of Action

2-(6-Chloro-1H-indol-3-yl)acetonitrile is similar to other indole derivatives, such as 2-(6-methoxy-1H-indol-3-yl)acetonitrile and 2-(6-bromo-1H-indol-3-yl)acetonitrile. These compounds share the indole core but differ in the substituents at the 6-position, which can lead to variations in their biological activities and chemical properties.

Comparison with Similar Compounds

  • 2-(6-methoxy-1H-indol-3-yl)acetonitrile

  • 2-(6-bromo-1H-indol-3-yl)acetonitrile

  • 2-(6-fluoro-1H-indol-3-yl)acetonitrile

Properties

IUPAC Name

2-(6-chloro-1H-indol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-8-1-2-9-7(3-4-12)6-13-10(9)5-8/h1-2,5-6,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEBGNJFKXWENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608896
Record name (6-Chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61220-58-4
Record name (6-Chloro-1H-indol-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(6-chloro-1H-indol-3-yl)acetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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